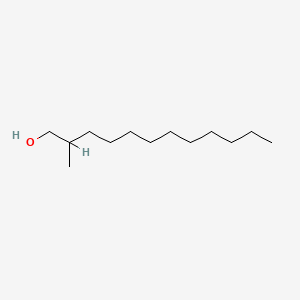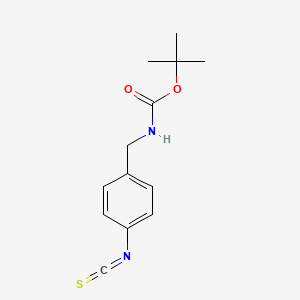
4-(Boc-aminomethyl)phenyl isothiocyanate
Vue d'ensemble
Description
4-(Boc-aminomethyl)phenyl isothiocyanate , also known by its synonyms such as tert-Butyl N-(4-isothiocyanatophenylmethyl)carbamate and BAMPITC , is a chemical compound with the empirical formula C₁₃H₁₆N₂O₂S . It is a novel protein microsequencing reagent that plays a crucial role in protein analysis. The compound features a masked amino group , which upon deblocking, renders the thiohydantoin susceptible to fluorogenic detection . This property allows for a significant increase in sensitivity compared to commonly used detection methods, such as UV-detection at 254 nm .
Molecular Structure Analysis
The molecular structure of 4-(Boc-aminomethyl)phenyl isothiocyanate consists of a phenyl ring substituted with a tert-butoxycarbonyl (Boc) group and an isothiocyanate functional group. The masked amino group is essential for its unique properties in protein sequencing. Refer to the SMILES notation: CC©©OC(=O)NCc1ccc(cc1)N=C=S .
Applications De Recherche Scientifique
Protein Microsequencing
4-(Boc-aminomethyl)phenyl isothiocyanate is utilized in protein microsequencing. This compound, as a modified phenylisothiocyanate, plays a role in fluorescent labeling during protein sequence analysis, enhancing sensitivity and detectability (L'italien & Kent, 1984).
Synthesis of Thioureidopeptides
It is involved in the synthesis of N-urethane-protected amino alkyl isothiocyanates from protected amino acids. These compounds are significant in peptidomimetics synthesis, particularly in the preparation of dithioureidopeptide esters (Sureshbabu et al., 2009).
Electrochemical Attachment to Glassy Carbon
This compound is also used for covalently tethering organic functionality to the surface of glassy carbon electrodes. It involves electrochemical reduction and is crucial for grafting organic functional arrangements onto surfaces (Chrétien et al., 2008).
Solid-Phase Synthesis of Peptide Amides
It plays a role in solid-phase synthesis of C-terminal peptide amides, indicating its importance in the development of novel methods for peptide synthesis (Hammer et al., 2009).
Fluorescent Probes
4-(Boc-aminomethyl)phenyl isothiocyanate is used in the development of fluorescent probes, specifically in the modification of boron dipyrromethene dyes. These dyes find applications in various fluorescence-based analytical methods (Ziessel et al., 2006).
Synthesis of Nonhydrolyzable Phosphotyrosyl Peptide Analogues
It is also significant in the synthesis of derivatives that are used for the solid-phase synthesis of peptides containing nonhydrolyzable phosphotyrosyl mimetics (Burke et al., 1993).
Micellar Electrokinetic Capillary Electrophoresis
This compound is relevant in the separation and analysis of amino acids using micellar electrokinetic capillary electrophoresis, demonstrating its role in analytical chemistry (Chu et al., 1997).
Synthesis of Novel Amino Acids
It is used in the synthesis of novel amino acids like N-Boc-4-Aminomethyl-L-phenylalanine, indicating its role in expanding the pool of available amino acids for research and pharmaceutical applications (Hartman & Halczenko, 1991).
Functionalized Fluorescent Dyes
4-(Boc-aminomethyl)phenyl isothiocyanate is crucial in the synthesis of functionalized fluorescent dyes, such as in the modification of boranil fluorophores for applications like protein labeling (Frath et al., 2012).
Enantioresolution in Chromatography
It is used in the pre-column derivatization of α-amino acids for their enantioresolution in chromatographic processes, demonstrating its utility in the separation of enantiomers (Chen, 2003).
Propriétés
IUPAC Name |
tert-butyl N-[(4-isothiocyanatophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)14-8-10-4-6-11(7-5-10)15-9-18/h4-7H,8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQIQTXXAATZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350892 | |
| Record name | BAMPITC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-aminomethyl)phenyl isothiocyanate | |
CAS RN |
89631-74-3 | |
| Record name | BAMPITC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Boc-aminomethyl)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



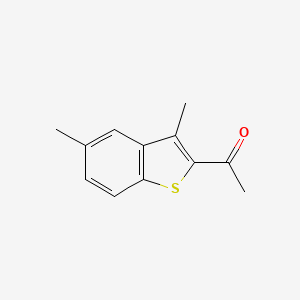



![N-heptyl-2-[3-[2-[heptyl(methyl)amino]-2-oxoethoxy]-2,2-dimethylpropoxy]-N-methylacetamide](/img/structure/B1605953.png)



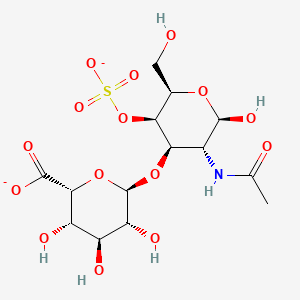

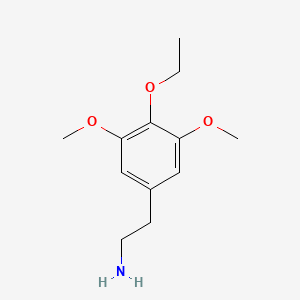
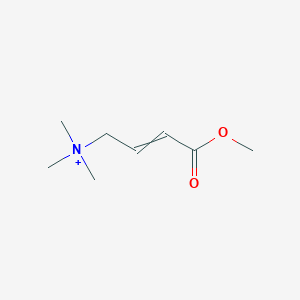
![2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-](/img/structure/B1605964.png)
